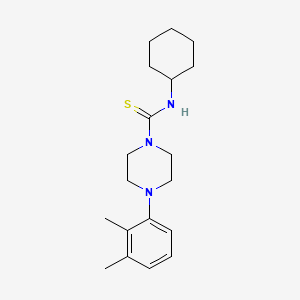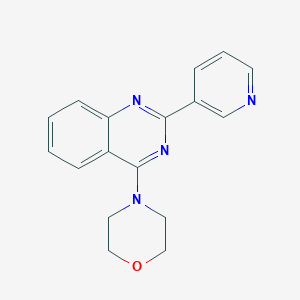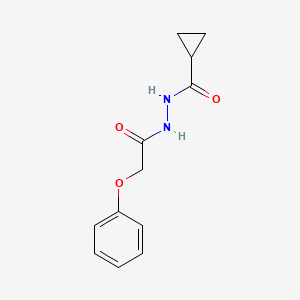
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme that plays a role in many cellular processes, including gene expression, metabolism, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions.
Mecanismo De Acción
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one works by binding to the ATP-binding site of PKA, thereby preventing its activation. PKA activation requires the binding of cAMP to the regulatory subunits of the enzyme, which causes the dissociation of the catalytic subunits and their subsequent activation. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one competes with ATP for binding to the catalytic subunit of PKA, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cardiac contractility, and induce apoptosis in cancer cells. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the phosphorylation of CREB, a transcription factor that regulates the expression of many genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKA, which makes it a valuable tool for investigating the role of PKA in various cellular processes. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations as well. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems.
Direcciones Futuras
There are many future directions for research involving 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PKA that can be used to investigate its role in various cellular processes. Another area of interest is the investigation of the downstream signaling pathways of PKA, such as the CREB pathway, and their role in various physiological and pathological conditions. Finally, the use of 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in combination with other inhibitors or drugs may provide new insights into the regulation of PKA and its downstream signaling pathways.
Métodos De Síntesis
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 1-naphthylmethanol, followed by the addition of trimethylchlorosilane and triethylamine. The resulting compound is then treated with acetic anhydride and pyridine to yield 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions. For example, 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been used to study the effect of PKA on insulin secretion in pancreatic beta cells, the regulation of cardiac contractility, and the development of cancer. 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has also been used as a tool to investigate the downstream signaling pathways of PKA, such as the cAMP response element-binding protein (CREB) pathway.
Propiedades
IUPAC Name |
3,4,8-trimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-15(2)23(24)26-22-16(3)21(12-11-19(14)22)25-13-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHSKPFLQPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)

